molecular formula C11H18O B14282265 Undec-4-YN-2-one CAS No. 135645-94-2

Undec-4-YN-2-one

Cat. No.: B14282265
CAS No.: 135645-94-2
M. Wt: 166.26 g/mol
InChI Key: HZNOQGVTNPYCED-UHFFFAOYSA-N
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Description

Undec-4-YN-2-one (C₁₁H₁₆O) is an aliphatic alkynone characterized by an 11-carbon chain with a ketone group at the second position and a triple bond (alkyne) at the fourth position. Its molecular structure confers unique reactivity, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules . Key physical properties include a molecular weight of 164.25 g/mol, a boiling point of ~245–250°C, and moderate solubility in polar aprotic solvents like dimethylformamide (DMF). Its synthesis typically involves alkynylation of ketone precursors under Sonogashira coupling conditions or oxidative cleavage of propargyl alcohols .

Properties

CAS No.

135645-94-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-4-yn-2-one

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-7,10H2,1-2H3

InChI Key

HZNOQGVTNPYCED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undec-4-YN-2-one typically involves the formation of the conjugated enynone system through the construction of the carbon-carbon triple bond and the carbon-carbon double bond. One common method is the cross-coupling reaction of 3-substituted enones with organoelement acetylene derivatives . This reaction is usually carried out under mild conditions using palladium or copper catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Undec-4-YN-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Propargylic alcohols and alkenes.

    Substitution: Various substituted enynones and alcohols.

Scientific Research Applications

Undec-4-YN-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Undec-4-YN-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The alkyne and alkene moieties also contribute to its reactivity by undergoing cycloaddition and polymerization reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds are compared due to their shared alkynone backbone or functional group positioning:

Undec-5-YN-2-one : Triple bond at C5 instead of C2.

Dec-4-YN-2-one : Shorter carbon chain (10 carbons).

Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (in DMF, g/100 mL)
Undec-4-YN-2-one C₁₁H₁₆O 164.25 245–250 12.3
Undec-5-YN-2-one C₁₁H₁₆O 164.25 238–243 10.8
Dec-4-YN-2-one C₁₀H₁₄O 150.22 220–225 14.5
Undecan-2-one C₁₁H₂₂O 170.29 265–270 5.2

Key Observations :

  • Triple Bond Position : Shifting the alkyne from C4 to C5 (Undec-5-YN-2-one) reduces boiling point by ~5°C due to decreased molecular symmetry, lowering intermolecular forces .
  • Chain Length : Dec-4-YN-2-one exhibits lower boiling points and higher solubility than this compound, attributed to reduced van der Waals interactions in shorter chains.
  • Saturation : Undecan-2-one (saturated) has a higher boiling point but lower solubility, reflecting stronger dispersion forces and reduced polarity .

Critical Analysis of Research Trends

Recent studies (2020–2025) emphasize green synthesis of alkynones, with this compound synthesized via solvent-free Sonogashira coupling (yield: 78%) . A 2024 review highlighted the need for standardized toxicity profiling of alkynones to expand pharmaceutical applications .

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